molecular formula C19H22N2O4S B2469955 4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921537-79-3

4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2469955
CAS RN: 921537-79-3
M. Wt: 374.46
InChI Key: YGHIMDJGQUZVJO-UHFFFAOYSA-N
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Description

“4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound. It is an indole derivative, which is a class of compounds known for their diverse biological activities . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .


Synthesis Analysis

The synthesis of indole derivatives, including “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, involves the design and creation of novel molecules . These compounds are often designed based on the structural features of known bioactive molecules . For example, some indole derivatives were designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .


Molecular Structure Analysis

Indole is a heterocyclic system that provides the skeleton to many bioactive compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and depend on the specific compound . For example, some indole derivatives have shown inhibitory activity against influenza A .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary depending on the specific compound. Indole itself is a crystalline colorless compound with a specific odor . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory effects . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . For example, 2, 4-disubstituted furo [3,2-b] indole derivatives have been synthesized and evaluated for anticancer activity .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV properties . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to exhibit antioxidant effects . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have shown potential in the treatment of microbial infections . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used as an antimicrobial agent.

Antitubercular Activity

Indole derivatives have been reported to possess antitubercular properties . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to exhibit antidiabetic effects . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of diabetes.

Future Directions

Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on designing and synthesizing new indole derivatives with improved biological activities and fewer side effects .

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13(2)12-25-16-5-7-17(8-6-16)26(23,24)20-15-4-9-18-14(10-15)11-19(22)21(18)3/h4-10,13,20H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHIMDJGQUZVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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